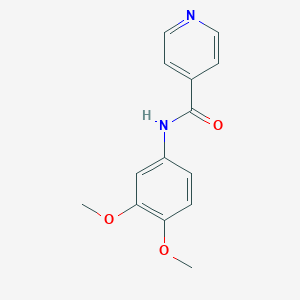
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide, commonly known as DPC, is a synthetic compound that has been widely used in scientific research. DPC belongs to the class of N-acylpyridine-4-carboxamides and has been found to possess a wide range of biological activities.
作用机制
DPC acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin. DPC binds to the channel and prevents its activation by these stimuli, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
DPC has been found to reduce pain perception and inflammation in various animal models. It has also been shown to possess anti-tumor and anti-viral properties. DPC has been used to study the function of various biological systems such as the cardiovascular system, the nervous system, and the immune system.
实验室实验的优点和局限性
DPC is a useful tool for studying the function of various biological systems. It has a high affinity for TRPV1 and can be used to selectively block its activity. However, DPC has some limitations as well. It is a synthetic compound and may not accurately represent the function of endogenous ligands. Moreover, it may have off-target effects that need to be carefully controlled.
未来方向
DPC has a wide range of potential applications in scientific research. It can be used to study the function of various biological systems and to develop new drugs for the treatment of pain, inflammation, and other diseases. Some possible future directions for research on DPC include:
1. Studying the role of TRPV1 in various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Developing new TRPV1 antagonists with improved pharmacological properties.
3. Studying the interaction of DPC with other ion channels and receptors.
4. Investigating the potential therapeutic applications of DPC in various animal models.
Conclusion:
In conclusion, DPC is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities and has been found to be a useful tool for studying the function of various biological systems. DPC acts as an antagonist of the TRPV1 ion channel and has been shown to reduce pain perception and inflammation in various animal models. DPC has some limitations, but it has a wide range of potential applications in scientific research. Future research on DPC may lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.
合成方法
DPC can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
科学研究应用
DPC has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DPC has been used to study the role of ion channels in pain perception, the function of G protein-coupled receptors, and the mechanism of action of various drugs.
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |
InChI 键 |
FLPBTAFRIXNQAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



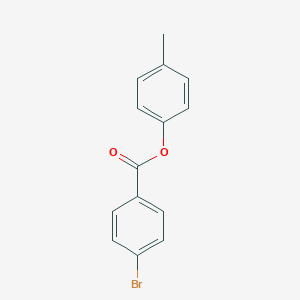

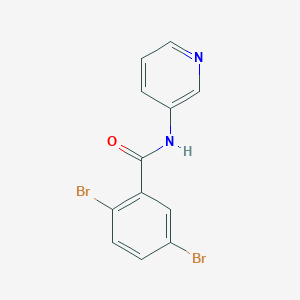
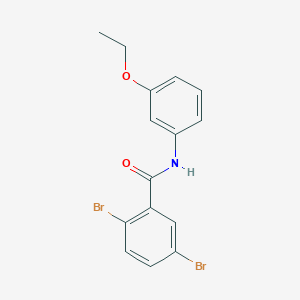

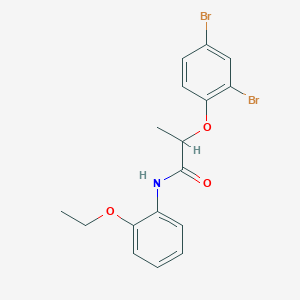
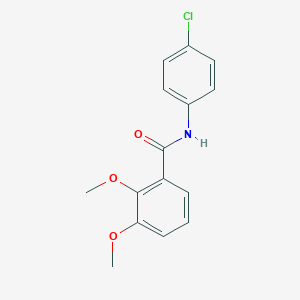
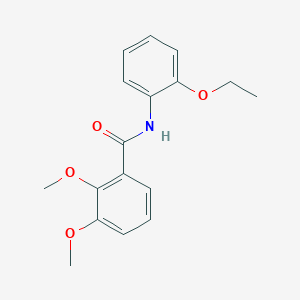
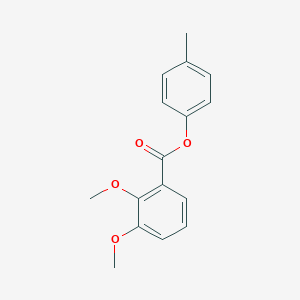
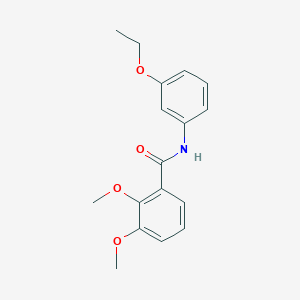
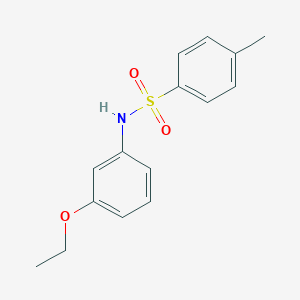
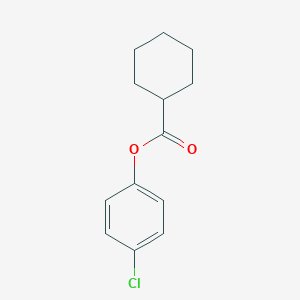

![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)